molecular formula C13H12ClN3 B1336456 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 629658-00-0

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1336456
CAS RN: 629658-00-0
M. Wt: 245.71 g/mol
InChI Key: PBCVOCWGHNZTFT-UHFFFAOYSA-N
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Description

The compound 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of the pyrazino[1,2-b]isoquinoline ring system, which is a tricyclic structure that has garnered interest due to its potential therapeutic applications. The pyrazino[1,2-b]isoquinoline scaffold is present in various compounds that exhibit a range of biological activities, including cytotoxic effects against certain cancer cell lines.

Synthesis Analysis

The synthesis of related pyrazino[1,2-b]isoquinoline compounds has been achieved through different methods. A practical three-step protocol has been reported, which includes a one-pot cyclization process followed by a 6-endo Heck cyclization. This method efficiently transforms Ugi adducts into diversely decorated tricyclic systems . Another synthesis approach involves an amido iminium ion cyclization reaction, which is useful for constructing the tetrahydroisoquinoline ring, a key component in the synthesis of saframycins . Additionally, the reaction of substituted methyl aroylpyruvates with 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been used to synthesize 3-aroylmethylene tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of pyrazino[1,2-b]isoquinoline derivatives has been confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and mass spectrometry. These techniques ensure the correct assembly of the tricyclic ring system and the identification of substituents on the core structure .

Chemical Reactions Analysis

The pyrazino[1,2-b]isoquinoline ring system can undergo various chemical reactions due to the presence of reactive sites on the tricyclic core and substituents. The Heck cyclization mentioned in the synthesis is an example of such a reaction, which allows for the formation of the tricyclic system . The amido iminium ion cyclization is another key reaction that facilitates the construction of the tetrahydroisoquinoline ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline are not detailed in the provided papers, related compounds have shown significant cytotoxic activity, suggesting potential as anticancer agents. For instance, one analogue demonstrated activity against HCT-15 and K562 cancer cell lines with IC50 values in the low micromolar range, indicating its potency . The synthesis methods described also allow for the introduction of various substituents, which can further modulate the physical and chemical properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Medicinal Chemistry : Pyrazino[2,1-a]isoquinoline derivatives, like the one , are involved in the synthesis of bioactive compounds. They exhibit antihelmintic, antiprotozoal, and antifungal activities. Synthesis methods for these compounds are still evolving, focusing on efficient and stereoselective preparation (Zani et al., 2016).

  • Spectral and Chemical Analysis : The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one, a related compound, were analyzed to understand their structural and chemical behavior, which is crucial in the development of pharmacologically active derivatives (Kieć‐Kononowicz, 1989).

Biological Activities

  • Antidepressant Properties : Certain derivatives of pyrazino[2,1-a]isoquinoline, like cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, have been studied for their potential as atypical antidepressants, highlighting the therapeutic applications of this class of compounds (Griffith et al., 1984).

  • Antimicrobial Properties : Pyrazolothienotetrahydroisoquinoline derivatives, synthesized from related compounds, have been evaluated for their antimicrobial activities. This indicates the broad spectrum of biological applications of these molecules (Kamal et al., 2011).

  • Anticancer Activity : Novel oxazole derivatives related to tetrahydroisoquinoline have been synthesized and shown to possess significant anticancer activities against human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).

  • Potential Antimalarial Agents : 1-Aryl-1,2,3,4-tetrahydroisoquinolines, closely related to the compound , have been synthesized and evaluated for antiplasmodial activity, indicating their potential as antimalarial agents (Hanna et al., 2014).

  • Activation of Nrf2/ARE Signaling : Pyrazino[2,1-a]isoquinolin analogues have been reported as activators of Nrf2/ARE signaling, crucial in cellular defense mechanisms. This suggests their utility in therapeutic applications involving Nrf2 activation (Dai et al., 2017).

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-7-15-8-13(16-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCVOCWGHNZTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203560
Record name 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

629658-00-0
Record name 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629658-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a procedure analogous to Example 21, reaction of tetrahydroisoquinoline and 2,6-dichloropyrazine furnished the product (95%).
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